molecular formula C17H14N2O3 B7476661 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one

5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one

Cat. No. B7476661
M. Wt: 294.30 g/mol
InChI Key: JYFFOPJBUDWGNI-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one, also known as MBZP, is a benzimidazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in several research studies, and its unique chemical structure makes it an interesting candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one is not yet fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or by interfering with the function of cellular membranes.
Biochemical and Physiological Effects
Studies have shown that 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antibacterial activity against several strains of bacteria. Additionally, 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one in lab experiments is its unique chemical structure, which makes it an interesting candidate for further investigation. Additionally, 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one has been shown to have several potential applications in various scientific fields, making it a versatile compound for research studies. However, one limitation of using 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one. One potential area of investigation is the development of new drugs based on the structure of 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one and its potential applications in various scientific fields. Finally, more research is needed to determine the safety and toxicity of 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one can be achieved through a multi-step process that involves the condensation of 4-methoxyacetophenone and 2-aminobenzimidazole followed by the addition of acetic anhydride and glacial acetic acid. The resulting product is then purified using column chromatography to obtain pure 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one.

Scientific Research Applications

5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one has been extensively studied for its potential applications in various scientific fields. It has been shown to have antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Additionally, 5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one has been investigated for its potential use as a fluorescent probe in biological imaging studies.

properties

IUPAC Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-13-6-2-11(3-7-13)4-9-16(20)12-5-8-14-15(10-12)19-17(21)18-14/h2-10H,1H3,(H2,18,19,21)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFOPJBUDWGNI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one

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